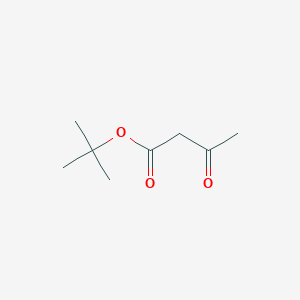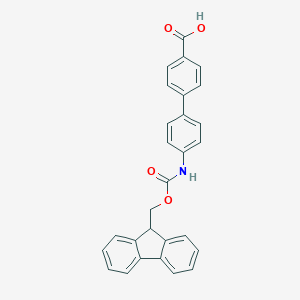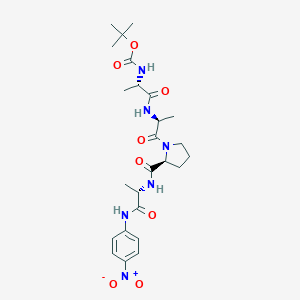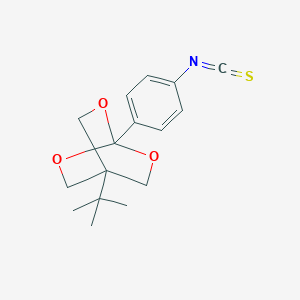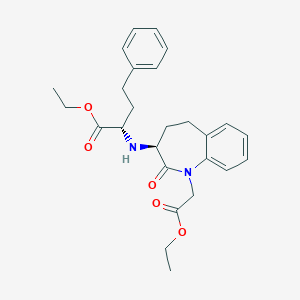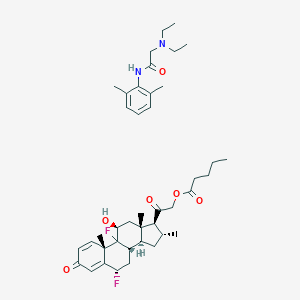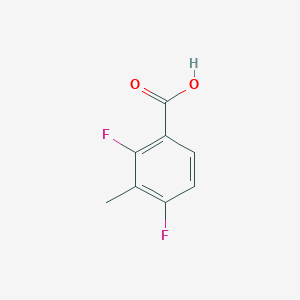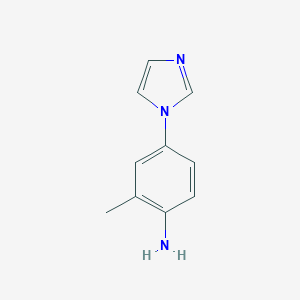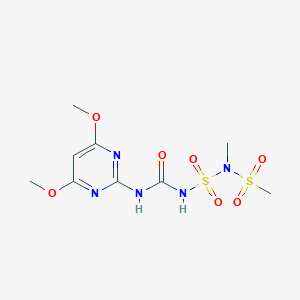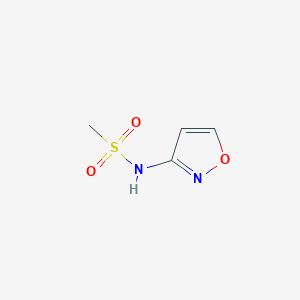
N-(Isoxazol-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Isoxazol-3-yl)methanesulfonamide, also known as NSC-631570, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole sulfonamides and has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of N-(Isoxazol-3-yl)methanesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of several enzymes, including carbonic anhydrase and histone deacetylase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
N-(Isoxazol-3-yl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
N-(Isoxazol-3-yl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. Additionally, it has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations is that it has poor solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the study of N-(Isoxazol-3-yl)methanesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Furthermore, future studies could investigate the potential of N-(Isoxazol-3-yl)methanesulfonamide as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
N-(Isoxazol-3-yl)methanesulfonamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. While its mechanism of action is not fully understood, it is believed to exert its biological effects by inhibiting the activity of several enzymes. N-(Isoxazol-3-yl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound holds great promise for the development of novel therapeutics for a range of diseases.
合成法
The synthesis of N-(Isoxazol-3-yl)methanesulfonamide can be achieved through several methods. One of the most common methods involves the reaction of isoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or column chromatography. Another method involves the reaction of 3-hydroxyisoxazole with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified by column chromatography.
科学的研究の応用
N-(Isoxazol-3-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antiviral activity against a range of viruses, including HIV-1 and herpes simplex virus.
特性
CAS番号 |
121680-52-2 |
|---|---|
製品名 |
N-(Isoxazol-3-yl)methanesulfonamide |
分子式 |
C4H6N2O3S |
分子量 |
162.17 g/mol |
IUPAC名 |
N-(1,2-oxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6) |
InChIキー |
MEUCYQQXINWVAS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=NOC=C1 |
正規SMILES |
CS(=O)(=O)NC1=NOC=C1 |
同義語 |
Methanesulfonamide, N-3-isoxazolyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
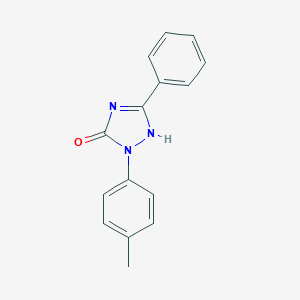
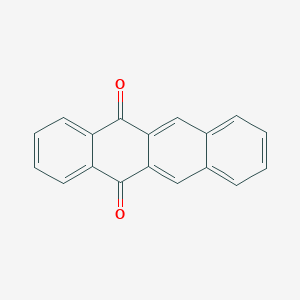
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
